molecular formula C20H34N6O2 B607784 GSK2245035 CAS No. 1207629-49-9

GSK2245035

カタログ番号: B607784
CAS番号: 1207629-49-9
分子量: 390.5 g/mol
InChIキー: LFMPVTVPXHNXOT-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2245035は、Toll様受容体7(TLR7)の選択的アゴニストとして作用する新規低分子化合物です。アレルギー性気道疾患の免疫調節療法として開発されています。 この化合物は、タイプ1インターフェロンの局所誘導を通じて、2型ヘルパーT細胞(Th2)応答を減らし、1型ヘルパーT細胞(Th1)および調節性T細胞(Treg)応答をエアロアレルゲンに増強することを目的としています .

科学的研究の応用

Intranasal Administration in Allergic Asthma

A Phase IIa clinical trial investigated the efficacy of intranasal GSK2245035 in reducing allergen-induced bronchial reactivity in patients with mild allergic asthma. The study involved 36 participants randomized to receive either this compound or a placebo over eight weeks. Key findings include:

  • Primary Endpoint : No substantial reduction in late asthmatic response was observed, with a percentage attenuation of -4.6% for minimum forced expiratory volume in 1 second (FEV1) and -10.5% for weighted mean FEV1.
  • Biomarkers : Changes in eosinophil counts and interleukin-5 levels indicated type 2 responses but did not show significant treatment effects.
  • Adverse Events : Higher incidence of adverse events was noted in the this compound group (95%) compared to placebo (71%), with headaches being the most common side effect .

Safety and Pharmacodynamics in Allergic Rhinitis

Another randomized, double-blind, placebo-controlled study assessed the safety and pharmacodynamics of this compound in individuals with allergic rhinitis. This study included:

  • Dosing : Participants received either 20 ng or 80 ng doses weekly for eight weeks.
  • Results : The lower dose (20 ng) was well tolerated with no significant nasal inflammation, while the higher dose led to cytokine release syndrome-related symptoms in most participants.
  • Efficacy : There were trends indicating reduced nasal symptom scores post-treatment, although these effects diminished over time .

Data Tables

The following tables summarize key findings from the clinical studies on this compound:

Study TypePopulationDose (ng)Primary Endpoint ResultsAdverse Events (%)
Phase IIa TrialMild allergic asthma20-4.6% FEV1 attenuation95%
Allergic Rhinitis StudyAllergic rhinitis20/80Reduced nasal symptoms93% (80 ng)

作用機序

GSK2245035は、Toll様受容体7(TLR7)を選択的に活性化することによりその効果を発揮します。活性化されると、TLR7はタイプ1インターフェロン、特にインターフェロンアルファ(IFNα)の産生を刺激します。これは、Th2応答を減らしながらTh1およびTreg応答を強化する免疫応答のカスケードにつながります。 これらの免疫経路を調節するこの化合物の能力は、アレルギー性気道疾患および免疫応答の調節不全を伴う他の状態に対する潜在的な治療薬となっています .

生化学分析

Biochemical Properties

GSK2245035 has pEC50s of 9.3 and 6.5 for IFNα and TFNα respectively . It effectively suppresses allergen-induced Th2 cytokine production in human peripheral blood cell cultures . The compound interacts with the TLR7 receptor, which plays a crucial role in the innate immune response .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by preferentially stimulating Type-1 interferon (IFN), which plays a critical role in immune response . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its action as a TLR7 agonist . It binds to the TLR7 receptor, leading to the activation of downstream signaling pathways that result in the production of Type-1 interferon (IFN) . This can lead to changes in gene expression and influence various cellular functions .

Temporal Effects in Laboratory Settings

It has been observed that this compound can cause dose-related increases in IFNα levels in serum .

Dosage Effects in Animal Models

In animal models, this compound has been shown to cause dose-related increases in IFNα levels in serum

Metabolic Pathways

Given its role as a TLR7 agonist, it is likely to be involved in pathways related to immune response .

Transport and Distribution

Given its role as a TLR7 agonist, it is likely to be transported to areas of the cell where the TLR7 receptor is located .

Subcellular Localization

Given its role as a TLR7 agonist, it is likely to be localized to areas of the cell where the TLR7 receptor is located .

化学反応の分析

GSK2245035は、主にTLR7アゴニストとしての役割に焦点を当てて、さまざまな化学反応を受けます。この化合物は、インターフェロンアルファ(IFNα)およびインターロイキン12(IL12)、インターフェロンガンマ(IFNγ)、インターロイキン10(IL10)などの他のサイトカインの産生を誘導します。これらのサイトカインは、免疫応答の調節に重要な役割を果たします。 この化合物は、腫瘍壊死因子アルファ(TNFα)よりもIFNαの誘導において選択性を示し、これは免疫調節効果にとって重要です .

科学研究への応用

This compoundは、特に免疫学と呼吸器医学の分野で、いくつかの科学研究への応用があります。エアロアレルゲンに対する免疫応答を調節することを目的として、アレルギー性気道疾患の鼻腔内治療として調査されています。この化合物は、アレルゲン駆動のアトピー性末梢血単核球(PBMC)培養におけるTh2サイトカインレベルの低下とIL10およびIFNγ産生の増強において有望な結果を示しています。 さらに、軽度のアレルギー性喘息におけるアレルゲン誘発気管支反応性を低下させる可能性について、前臨床および臨床試験で評価されています .

類似化合物との比較

GSK2245035は、TLR7アゴニストとしての高い効力と選択性においてユニークです。類似化合物には、免疫調節特性について調査されている他のTLR7アゴニストが含まれます。this compoundは、タイプ1インターフェロンの優先的誘導と、気道に直接作用する鼻腔内投与の可能性により際立っています。 他の類似化合物では、同じレベルの選択性が得られない場合や、異なる経路で投与される場合があります .

類似化合物のリスト::
  • イミキモド
  • レジキモド
  • 852A

これらの化合物もTLR7アゴニストとして作用しますが、特定の用途、効力、および投与経路が異なります。

準備方法

GSK2245035の特定の合成経路および反応条件は、パブリックドメインでは容易に入手できません。この化合物は、そのユニークな分子構造の形成を伴う一連の化学反応によって合成されていることは知られています。 工業生産方法では、これらの合成経路の最適化が含まれ、高収率と純度、および大規模生産のためのスケーラビリティが確保される可能性があります .

生物活性

GSK2245035 is a selective agonist of Toll-like receptor 7 (TLR7), primarily investigated for its therapeutic potential in allergic diseases, particularly allergic rhinitis and asthma. This compound has garnered attention due to its ability to modulate immune responses by preferentially inducing type 1 interferon (IFN) pathways, which can counteract type 2 inflammatory responses commonly associated with allergic conditions.

This compound acts by stimulating TLR7, leading to the activation of dendritic cells and subsequent production of type 1 IFNs. This mechanism is crucial in rebalancing the immune response, especially in conditions characterized by an overactive type 2 response, such as asthma and allergic rhinitis. The induction of type 1 IFNs has been shown to suppress the production of type 2 cytokines, thereby reducing inflammation and hypersensitivity to allergens .

Phase II Trials

  • Allergic Rhinitis :
    • A randomized, double-blind, placebo-controlled trial assessed the safety and pharmacodynamics of intranasal this compound in patients with allergic rhinitis. Participants received either 20 ng or 80 ng doses weekly for eight weeks. Results indicated that while the higher dose led to a significant incidence of adverse events (93% reporting headaches), the lower dose was well tolerated and showed a trend towards reduced nasal symptoms following allergen challenges .
  • Asthma :
    • Another study focused on patients with mild allergic asthma. Participants were treated with intranasal this compound (20 ng) or placebo for eight weeks. The primary endpoint was the attenuation of allergen-induced bronchial reactivity measured by forced expiratory volume (FEV1). Although no significant treatment effect was observed on bronchial reactivity, there were notable changes in biomarkers indicative of type 2 inflammation, including eosinophil counts and interleukin-5 levels .

Summary of Findings

Study Population Dosage Primary Outcome Results
Allergic Rhinitis42 participants20 ng / 80 ngReduction in nasal symptoms post-allergen challengeLower dose tolerated; reduced symptoms observed for up to 3 weeks post-treatment .
Mild Allergic Asthma36 participants20 ngAttenuation of bronchial reactivityNo significant effect on FEV1; changes in eosinophils and IL-5 noted .

Adverse Effects

The most common adverse effects reported were headaches, particularly at the higher dosage (80 ng). The incidence was significantly lower at the 20 ng dose, which aligns with findings from other studies indicating a favorable safety profile for lower doses .

Case Studies and Long-term Effects

In a follow-up study involving participants from the allergic rhinitis trial, trends for reductions in allergic biomarkers persisted for one year post-treatment. This suggests that this compound may have long-lasting effects on immune modulation beyond the immediate treatment period .

特性

IUPAC Name

6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N6O2/c1-3-10-15(2)28-19-23-17(21)16-18(24-19)26(20(27)22-16)14-9-5-8-13-25-11-6-4-7-12-25/h15H,3-14H2,1-2H3,(H,22,27)(H2,21,23,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMPVTVPXHNXOT-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)OC1=NC(=C2C(=N1)N(C(=O)N2)CCCCCN3CCCCC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207629-49-9
Record name GSK-2245035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207629499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK2245035
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16076
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 6-amino-2-[(2S)-pentan-2-yloxy]-9-[5-(piperidin-1-yl)pentyl]-8,9-dihydro-7H-purin-8-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GSK-2245035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L3SX16QBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK2245035
Reactant of Route 2
GSK2245035
Reactant of Route 3
GSK2245035
Reactant of Route 4
Reactant of Route 4
GSK2245035
Reactant of Route 5
Reactant of Route 5
GSK2245035
Reactant of Route 6
Reactant of Route 6
GSK2245035

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。